2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione
Overview
Description
2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione is a chemical compound with the molecular formula C8H11NO3 . It is a derivative of isoindoline-1,3-dione, which is an important group of medicinal substances .
Synthesis Analysis
The synthesis of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione and its derivatives has been reported in the literature . For instance, the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione followed by the opening of the epoxide with nucleophiles gave hexahydro-1H-isoindole-1,3(2H)-dione derivatives .Molecular Structure Analysis
The molecular structure of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI string representation of the molecule isInChI=1S/C8H11NO3/c10-7-5-3-1-2-4-6 (5)8 (11)9 (7)12/h5-6,12H,1-4H2
. Physical And Chemical Properties Analysis
The physical and chemical properties of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione include a molecular weight of 169.18 g/mol . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 319.1±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It has a topological polar surface area of 57.6 Ų .Scientific Research Applications
Synthesis and Derivative Formation
The chemical serves as a foundational structure for the synthesis of new derivatives with potential applications in materials science and chemistry. For instance, researchers have developed methods for synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from 3-sulfolene. These derivatives were further modified to obtain amino and triazole derivatives through epoxide opening reactions with sodium azide, alongside hydroxyl analogues through cis-hydroxylation processes. The versatility of these derivatives indicates their potential utility in chemical synthesis and materials science (Tan et al., 2016).
Anticancer Activity
Isoindole-1,3(2H)-dione derivatives have shown promising anticancer properties. The modification of these compounds with different substituents plays a critical role in determining their cytotoxic effects on cancer cells. Studies indicate that certain derivatives, especially those containing silyl ether and -Br groups, exhibit higher anticancer activity than some traditional chemotherapeutic agents. This suggests the potential of these compounds in the development of new anticancer drugs (Tan et al., 2020).
Antimicrobial Properties
Research into azaimidoxy compounds derived from 2-hydroxy-1H-isoindole-1,3(2H)-dione has revealed their antimicrobial potential. These compounds, synthesized through diazotization reactions, have been evaluated for their antimicrobial activities, highlighting the possibility of their use as chemotherapeutic agents (Jain et al., 2006).
Optical Properties and Materials Application
The synthesis and study of isoindoline-1,3-dione compounds have expanded into the investigation of their optical properties. Research on these compounds has included analyses of their absorbance, transmittance, and refractive indices, providing insights into their potential applications in optical materials and devices (Tan et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-hydroxy-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c10-7-5-3-1-2-4-6(5)8(11)9(7)12/h5-6,12H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWVTDFTWIVIQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279743, DTXSID60901180 | |
Record name | 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_258 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60901180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione | |
CAS RN |
18886-85-6, 5426-10-8 | |
Record name | 18886-85-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139096 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC14004 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14004 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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